molecular formula C18H28N4O B5343780 N-[4-(2-pyridinyl)butyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride

N-[4-(2-pyridinyl)butyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride

カタログ番号 B5343780
分子量: 316.4 g/mol
InChIキー: PHALXUSZUAJGAC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[4-(2-pyridinyl)butyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride, also known as PD168368, is a small molecule inhibitor that has been extensively studied for its potential use in treating various diseases. PD168368 is a selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR), which is a ligand-gated ion channel found in the central nervous system (CNS) and peripheral nervous system (PNS).

作用機序

N-[4-(2-pyridinyl)butyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride is a selective antagonist of the α7 nAChR, which is a ligand-gated ion channel found in the CNS and PNS. The α7 nAChR is involved in various physiological processes, including learning and memory, attention, and inflammation. This compound binds to the α7 nAChR and prevents the binding of acetylcholine, which is the endogenous ligand for the receptor. This results in a decrease in the activity of the receptor, which in turn leads to a decrease in the downstream signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including a decrease in inflammation, an improvement in cognitive function, and a reduction in symptoms of schizophrenia. In animal models, this compound has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. In addition, this compound has been shown to reduce the symptoms of schizophrenia in animal models, including a decrease in hyperactivity and an improvement in social behavior.

実験室実験の利点と制限

N-[4-(2-pyridinyl)butyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride has several advantages for lab experiments, including its selectivity for the α7 nAChR and its ability to cross the blood-brain barrier. However, this compound also has several limitations, including its low solubility in water and its short half-life in vivo. These limitations can make it difficult to administer this compound in animal models and can limit its potential use in clinical trials.

将来の方向性

There are several future directions for the study of N-[4-(2-pyridinyl)butyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride, including its potential use in treating other diseases, such as multiple sclerosis and Parkinson's disease. In addition, future studies could focus on improving the solubility and half-life of this compound to increase its potential use in clinical trials. Finally, future studies could focus on identifying other compounds that target the α7 nAChR and have similar or improved therapeutic effects compared to this compound.

合成法

The synthesis of N-[4-(2-pyridinyl)butyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride involves several steps, starting from the reaction of 2-pyridinecarboxaldehyde with 1,4-dibromobutane to form 4-(2-pyridinyl)butyl bromide. The bromide is then reacted with 2,8-diazaspiro[4.5]decane-3-carboxylic acid to form the corresponding carboxamide. The carboxamide is then treated with hydrochloric acid to form the dihydrochloride salt of this compound. The overall yield of the synthesis is approximately 30%.

科学的研究の応用

N-[4-(2-pyridinyl)butyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride has been extensively studied for its potential use in treating various diseases, including Alzheimer's disease, schizophrenia, and inflammatory bowel disease. In Alzheimer's disease, this compound has been shown to improve cognitive function and reduce amyloid beta levels in animal models. In schizophrenia, this compound has been shown to improve cognitive function and reduce symptoms in animal models. In inflammatory bowel disease, this compound has been shown to reduce inflammation and improve intestinal function in animal models.

特性

IUPAC Name

N-(4-pyridin-2-ylbutyl)-2,8-diazaspiro[4.5]decane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O/c23-17(16-13-18(14-22-16)7-11-19-12-8-18)21-10-4-2-6-15-5-1-3-9-20-15/h1,3,5,9,16,19,22H,2,4,6-8,10-14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHALXUSZUAJGAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(NC2)C(=O)NCCCCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。